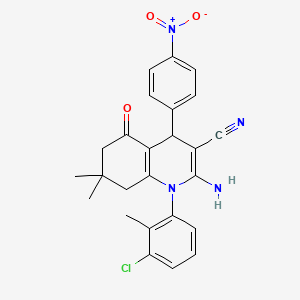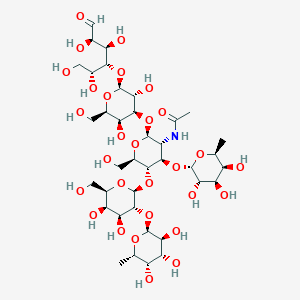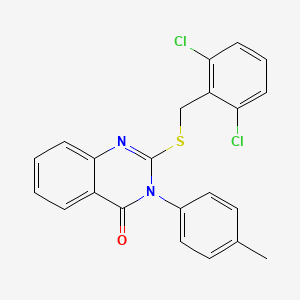
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl diazenyl group, and a naphthamide moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide typically involves multiple steps, including the formation of the diazenyl group and the coupling of the naphthamide moiety. Common synthetic routes include:
Diazotization Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthamide derivative under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Comparación Con Compuestos Similares
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide can be compared with similar compounds such as:
1-Hydroxy-2-naphthamide: Lacks the diazenyl and methoxyphenyl groups, resulting in different chemical properties and applications.
4-((2-Methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide:
N-Phenyl-2-naphthamide: Lacks both the hydroxy and diazenyl groups, making it less versatile in chemical reactions.
Propiedades
| 478250-35-0 | |
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
1-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)26-27-21-15-19(23(28)18-12-6-5-11-17(18)21)24(29)25-16-9-3-2-4-10-16/h2-15,28H,1H3,(H,25,29) |
Clave InChI |
XBGGLFONRAKGCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)


![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)

